![molecular formula C13H23NO4 B3084853 1-([(叔丁氧羰基)氨基]环己烷-1-羧酸甲酯 CAS No. 1144505-90-7](/img/structure/B3084853.png)

1-([(叔丁氧羰基)氨基]环己烷-1-羧酸甲酯

描述

Synthesis Analysis

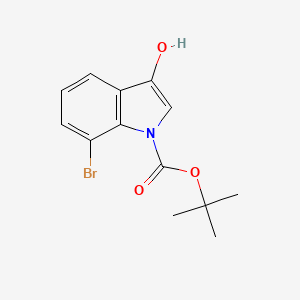

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h7,13H,5-6H2,1-4H3,(H,12,15) . This indicates the presence of 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis

The molecular weight of this compound is 245.28 .科学研究应用

空气有毒物质的分解

甲基叔丁基醚 (MTBE) 是一种广泛用作汽油中的氧合剂和辛烷值增强剂的化合物。它释放到环境中引起了关注,导致对其分解的研究。一项研究表明,使用射频 (RF) 等离子体反应器添加氢分解 MTBE 是可行的,将其转化为 CH4、C2H4 和 C2H2 等更简单的分子。该方法为将 MTBE 分解并转化为危害较小的物质提供了一种替代方案 (Hsieh 等人,2011).

热物理性质测量

对含有 MTBE 和其他醚与非极性溶剂的混合物的热物理性质的研究集中于为气液平衡和相关性质制定一组推荐值。对二元和三元混合物的这篇综合综述旨在帮助了解需要进一步测量哪些性质,从而提高这些混合物在提高汽油辛烷值和减少废气污染中的应用 (Marsh 等人,1999).

MTBE 生物降解和生物修复

已经综述了在环境样品和富集培养物中好氧条件下 MTBE 生物转化和完全矿化的证据,并且在厌氧条件下有越来越多的证据。代谢途径涉及叔丁醇 (TBA) 和 2-羟基异丁酸 (HIBA) 作为关键中间体。这篇综合综述提出了多种 MTBE 修复的生物方法,突出了 MTBE 自然厌氧转化的潜力 (Fiorenza 和 Rifai,2003).

作用机制

Target of Action

The specific role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells .

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, such as competitive inhibition or allosteric modulation . The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines. This could influence how the compound interacts with its targets .

Biochemical Pathways

This could potentially affect a wide range of biochemical pathways, depending on the specific context .

Pharmacokinetics

For instance, the Boc group could potentially increase the compound’s lipophilicity, which might enhance its absorption and distribution .

Result of Action

Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes, from enzyme activity to signal transduction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature could affect its stability and reactivity. Additionally, the presence of other molecules could influence its efficacy, either by competing for the same targets or by modulating its activity .

属性

IUPAC Name |

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-13(10(15)17-4)8-6-5-7-9-13/h5-9H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKWMYDLYATOPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-7-ethoxy-6-[(1-methyl-2-pyrrolidinylidene)amino]-3-quinolinecarbonitrile](/img/structure/B3084861.png)

![1-[4-(3-Chlorophenoxy)phenyl]ethanone](/img/structure/B3084882.png)